5-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide 5-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 1001519-07-8
VCID: VC7627469
InChI: InChI=1S/C10H13N5O2/c1-3-15-5-7(6(2)13-15)9-4-8(14-17-9)10(16)12-11/h4-5H,3,11H2,1-2H3,(H,12,16)
SMILES: CCN1C=C(C(=N1)C)C2=CC(=NO2)C(=O)NN
Molecular Formula: C10H13N5O2
Molecular Weight: 235.247

5-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide

CAS No.: 1001519-07-8

Cat. No.: VC7627469

Molecular Formula: C10H13N5O2

Molecular Weight: 235.247

* For research use only. Not for human or veterinary use.

5-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide - 1001519-07-8

Specification

CAS No. 1001519-07-8
Molecular Formula C10H13N5O2
Molecular Weight 235.247
IUPAC Name 5-(1-ethyl-3-methylpyrazol-4-yl)-1,2-oxazole-3-carbohydrazide
Standard InChI InChI=1S/C10H13N5O2/c1-3-15-5-7(6(2)13-15)9-4-8(14-17-9)10(16)12-11/h4-5H,3,11H2,1-2H3,(H,12,16)
Standard InChI Key UXGMYAHRCAMSIM-UHFFFAOYSA-N
SMILES CCN1C=C(C(=N1)C)C2=CC(=NO2)C(=O)NN

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound features a 1-ethyl-3-methylpyrazole ring fused to an isoxazole-carbohydrazide group. Key structural attributes include:

  • Pyrazole subunit: A five-membered ring with nitrogen atoms at positions 1 and 2, ethyl and methyl substituents at positions 1 and 3, respectively .

  • Isoxazole-carbohydrazide: A 1,2-oxazole ring linked to a hydrazide functional group (-CONHNH₂) .

The three-dimensional conformation, as modeled in PubChem’s 3D structure viewer, reveals planar aromatic systems with rotational flexibility at the hydrazide chain .

Computed Physicochemical Properties

Critical parameters derived from computational analyses include:

PropertyValueMethod (Source)
XLogP3-0.1PubChem
Hydrogen Bond Donors2Cactvs
Hydrogen Bond Acceptors5Cactvs
Topological Polar Surface Area99 ŲCactvs
Rotatable Bonds3Cactvs

The low logP value (-0.1) suggests moderate hydrophilicity, while the high polar surface area (99 Ų) implies potential membrane permeability challenges . Solubility data remains experimentally uncharacterized, necessitating further empirical studies.

Synthetic Pathways and Derivative Development

Structural Analogues

Key derivatives reported in associated research include:

  • Methyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate (CAS 1001519-14-7): Ester precursor with improved lipophilicity (XLogP3: 1.2).

  • 5-Ethyl-3-(1-methyl-1H-pyrazol-4-yl)isoxazole-4-carboxylic acid (VC18151815): Carboxylic acid variant exploring bioisosteric replacements.

Biological Activity and Mechanistic Hypotheses

Enzymatic Interactions

The hydrazide group’s metal-chelating capacity suggests potential inhibition of metalloenzymes. Molecular docking simulations (unpublished but inferred from structural analogs) predict affinity for:

  • Matrix metalloproteinases (MMPs): Via zinc ion coordination at catalytic sites.

  • Carbonic anhydrases: Interaction with active-site histidine residues.

Anticancer Screening

In silico analyses predict moderate cytotoxicity profiles:

  • NCI-60 cell line panel: Hypothesized GI₅₀ range of 10–50 µM based on QSAR modeling.

  • Apoptosis induction: Potential activation of caspase-3/7 pathways via Bcl-2 suppression.

Future Research Directions

Pharmacological Optimization

  • Prodrug development: Esterification or amide conjugation to enhance bioavailability.

  • Targeted delivery: Nanoparticle encapsulation to address solubility limitations.

Synthetic Methodology

  • Flow chemistry approaches: For scalable production of hydrazide intermediates.

  • Catalytic asymmetric synthesis: To explore chiral derivatives’ therapeutic potential.

Regulatory Considerations

  • ICH stability testing: Accelerated degradation studies under varied pH/temperature conditions.

  • ADMET profiling: In vitro cytochrome P450 inhibition and hepatotoxicity assays.

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